![molecular formula C12H9Cl3O2 B15251908 3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)
3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol is an organic compound with the molecular formula C12H7Cl3 It is a derivative of biphenyl, where three chlorine atoms are substituted at the 3, 3’, and 5 positions, and hydroxyl groups are present at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol typically involves the chlorination of biphenyl derivatives. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or Grignard reagents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying drug metabolism.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It may also interact with DNA, leading to potential mutagenic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trichlorobiphenyl: Another polychlorinated biphenyl with chlorine atoms at different positions.
2,3’,6-Trichlorobiphenyl: A similar compound with chlorine atoms at the 2, 3’, and 6 positions.
Uniqueness
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol is unique due to the presence of hydroxyl groups at the 4 and 4’ positions, which significantly influence its chemical reactivity and biological interactions. This makes it distinct from other polychlorinated biphenyls that lack these functional groups.
Properties
Molecular Formula |
C12H9Cl3O2 |
|---|---|
Molecular Weight |
291.6 g/mol |
IUPAC Name |
2,6,6-trichloro-4-phenylcyclohexa-2,4-diene-1,1-diol |
InChI |
InChI=1S/C12H9Cl3O2/c13-10-6-9(8-4-2-1-3-5-8)7-11(14,15)12(10,16)17/h1-7,16-17H |
InChI Key |
QFRNTGIAUAIWCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C(C(=C2)Cl)(O)O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
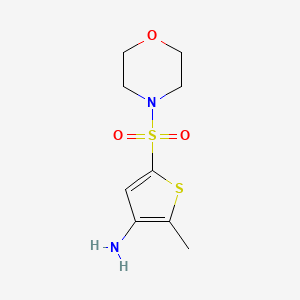
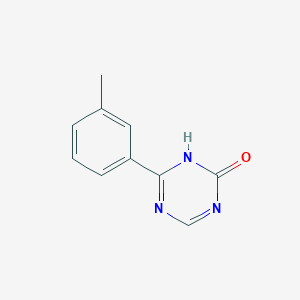
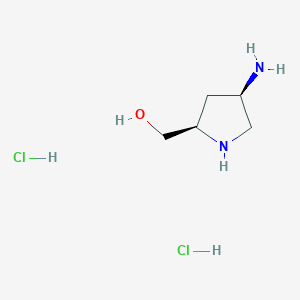
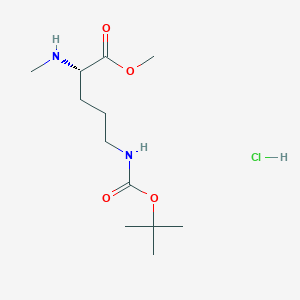
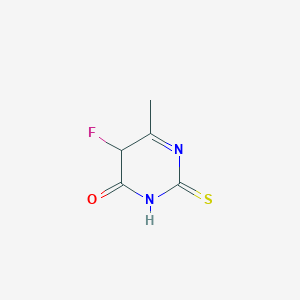
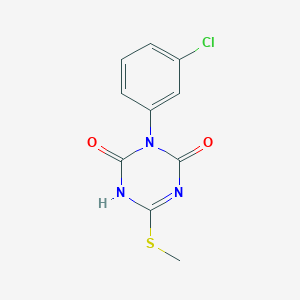

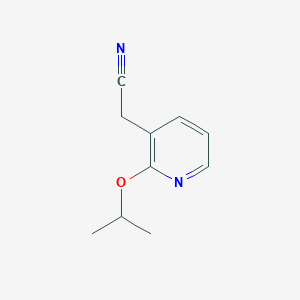
![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
![6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B15251892.png)
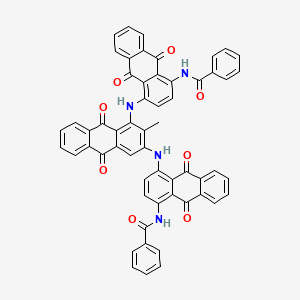
![1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B15251913.png)
amine](/img/structure/B15251920.png)
